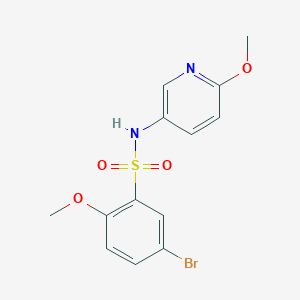
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. This compound has been studied extensively for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis. African trypanosomiasis, also known as sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. Leishmaniasis is caused by the protozoan parasite Leishmania, and it is endemic in many parts of the world. This compound has been shown to be effective against both of these parasites in vitro and in vivo.
Mécanisme D'action
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide exerts its antiparasitic activity by inhibiting the enzyme trypanothione reductase, which is essential for the survival of the parasites. Trypanothione reductase is responsible for maintaining the redox balance in the parasites, and inhibition of this enzyme leads to an accumulation of toxic reactive oxygen species and ultimately, parasite death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, no significant adverse effects were observed at therapeutic doses. However, further studies are needed to determine the long-term effects of this compound on human health.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a high level of purity. It has also been extensively studied for its antiparasitic activity, making it a well-characterized compound. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research involving N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more potent analogs of this compound that have improved pharmacokinetic properties. Another area of research is the investigation of this compound's potential in treating other parasitic infections, such as Chagas disease and malaria. Additionally, further studies are needed to determine the long-term effects of this compound on human health. Overall, this compound has great potential as a treatment for parasitic infections, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized through a multistep process involving the reaction of furan-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 2-amino-3-cyanopyridine and then with hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-6-5-10(8-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKRIDKHMTRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)

![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)



methanone](/img/structure/B7497921.png)
